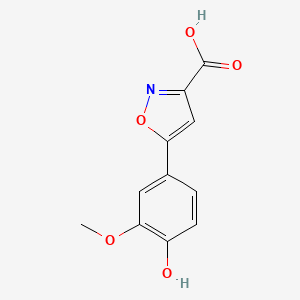
5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxy and methoxy group on the phenyl ring, which is attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process . These methods also help in reducing the reaction time and improving the overall sustainability of the production process.
化学反応の分析
Types of Reactions: 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxaldehyde.
Reduction: Formation of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They are being tested for anti-inflammatory, anticancer, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the creation of catalysts and other functional materials .
作用機序
The mechanism of action of 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic Acid
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Comparison: Compared to its analogs, 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This dual substitution enhances its chemical reactivity and biological activity. The methoxy group increases its lipophilicity, potentially improving its ability to cross cell membranes, while the hydroxy group enhances its ability to form hydrogen bonds with biological targets .
特性
分子式 |
C11H9NO5 |
|---|---|
分子量 |
235.19 g/mol |
IUPAC名 |
5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-16-10-4-6(2-3-8(10)13)9-5-7(11(14)15)12-17-9/h2-5,13H,1H3,(H,14,15) |
InChIキー |
VQTZNFBTPOWKAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=NO2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


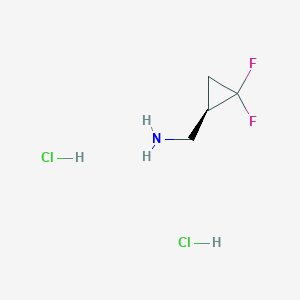
![(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B13339657.png)


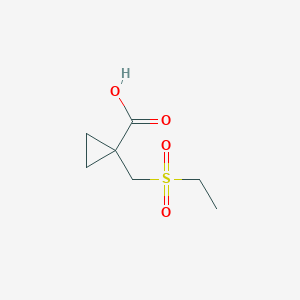
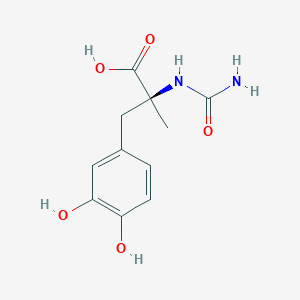
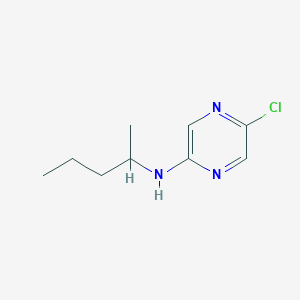
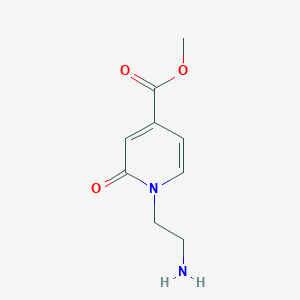
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
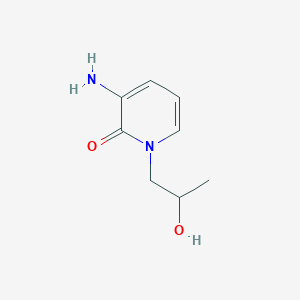



![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
